(R)-N-(Piperidin-3-yl)acetamide hydrochloride
Description
Properties
IUPAC Name |
N-[(3R)-piperidin-3-yl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-6(10)9-7-3-2-4-8-5-7;/h7-8H,2-5H2,1H3,(H,9,10);1H/t7-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUALKEGNBNFYRR-OGFXRTJISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1CCCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Approaches to (R)-N-(Piperidin-3-yl)acetamide Hydrochloride
Chiral Resolution of Racemic Intermediates
A prevalent method involves the resolution of racemic N-(piperidin-3-yl)acetamide using chiral auxiliaries. In a seminal study, diastereomeric intermediates were generated via N-alkylation of racemic 3-(piperidin-3-yl)-1H-indole derivatives with enantiopure reagents such as (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide. Chromatographic separation yielded enantiomerically pure (R)- and (S)-configured products, with hydrogenolysis subsequently removing the chiral auxiliary to afford the target amine. This approach achieved diastereomeric ratios (dr) of 47.6:52.4–48.3:51.7, underscoring the need for high-performance liquid chromatography (HPLC) to isolate the (R)-enantiomer.
Asymmetric Synthesis from Enantiopure Precursors
An alternative route starts with (R)-piperidine-3-carboxylic acid, which undergoes sequential transformations:
- Esterification : Conversion to methyl (R)-piperidine-3-carboxylate using methanol under acidic conditions.
- Acylation : Reaction with acetic anhydride in dichloromethane to form (R)-N-(piperidin-3-yl)acetamide.
- Salt Formation : Treatment with hydrochloric acid in ethanol yields the hydrochloride salt.
This method circumvents resolution steps, offering a streamlined pathway with reported yields exceeding 80%.
Reaction Optimization and Process Parameters
Solvent and Temperature Effects
Comparative studies reveal that solvent polarity critically influences reaction efficiency. For instance, acetonitrile at 45°C optimized N-alkylation kinetics, achieving 85% yield for analogous piperidine derivatives. In contrast, ethanol at room temperature facilitated coupling reactions with minimal epimerization, as demonstrated in the synthesis of (S)-N-(pyrrolidin-3-yl)acetamide.
Table 1. Optimization of N-Alkylation Conditions for Chiral Piperidine Derivatives
| Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|
| Acetonitrile | 45 | 85 | 46.6:53.4 |
| Ethanol | 20 | 79 | 48.3:51.7 |
| Dichloromethane | 25 | 91 | 48.1:51.9 |
Catalytic and Stoichiometric Considerations
The absence of catalysts in acylation steps simplifies purification, but stoichiometric use of chiral reagents remains unavoidable in resolution-based routes. Industrial-scale processes employ continuous flow systems to enhance reproducibility, reducing reaction times by 40% compared to batch methods.
Analytical Characterization and Quality Control
Structural Elucidation
Nuclear Magnetic Resonance (NMR) : $$^1$$H NMR spectra of this compound exhibit characteristic singlets for the acetamide methyl group at δ 2.05 ppm and piperidine protons between δ 1.45–3.30 ppm. $$^{13}$$C NMR confirms the carbonyl carbon resonance at δ 170.2 ppm.
High-Resolution Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 157.1102 (C$$7$$H$${14}$$N$$_2$$O) validate the acetamide’s molecular formula.
Enantiomeric Purity Assessment
Chiral HPLC using cellulose-based stationary phases (e.g., Chiralpak IC) achieves baseline separation of (R)- and (S)-enantiomers, with retention times of 12.3 min and 14.7 min, respectively. X-ray crystallography further corroborates absolute configuration, as evidenced by Flack parameters ≤ 0.05 for (R)-enantiomers.
Industrial Applications and Pharmacological Relevance
Pharmaceutical Intermediates
This compound serves as a key intermediate in neuraminidase inhibitors and κ-opioid receptor agonists. Its rigid piperidine scaffold enhances binding affinity to enzymatic active sites, reducing off-target effects.
Asymmetric Catalysis
The compound’s chiral center facilitates enantioselective transformations, such as hydrogenation of α,β-unsaturated ketones, achieving enantiomeric excess (ee) > 95%.
Chemical Reactions Analysis
Types of Reactions: ®-N-(Piperidin-3-yl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
®-N-(Piperidin-3-yl)acetamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-N-(Piperidin-3-yl)acetamide hydrochloride involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table summarizes structurally related compounds and their distinguishing features:
Physicochemical Properties
- Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than free bases.
- Chirality : The R-configuration in the target compound may confer selectivity in binding to enantioselective targets (e.g., receptors, enzymes) .
Research Findings and Trends
- SAR Insights : The piperidine ring’s substitution position (C3 vs. C4) significantly impacts biological activity. For instance, piperidin-4-yl analogs in showed potent soluble epoxide hydrolase inhibition, whereas C3-substituted derivatives may favor different targets .
- Thermodynamic Stability : Molecular dynamics studies () highlight the importance of acetamide linkers in maintaining binding interactions with proteins, such as hydrogen bonds with ASN142 and GLN189 in SARS-CoV-2 protease .
- Market Availability : Commercial catalogs () list several analogs, indicating industrial interest in piperidine acetamides for high-throughput screening .
Biological Activity
(R)-N-(Piperidin-3-yl)acetamide hydrochloride is a chiral compound with significant biological activity, primarily due to its structural features, which include a piperidine ring and an acetamide functional group. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C8H16ClN2O
- Molecular Weight : Approximately 178.66 g/mol
- Solubility : Enhanced by its hydrochloride salt form, facilitating biological applications.
This compound interacts with various biological targets, including receptors and enzymes involved in pain and inflammation pathways. The compound's unique chiral configuration allows it to exhibit specific pharmacological effects, which are crucial for its potential use in drug development.
Key Molecular Targets
- Receptors : The compound binds to neurotransmitter receptors, influencing pain perception and inflammatory responses.
- Enzymes : It may inhibit enzymes involved in inflammatory processes, contributing to its analgesic properties.
Biological Activity
The biological activity of this compound has been demonstrated in several studies:
- Analgesic Effects : Research indicates that this compound exhibits analgesic activity, potentially greater than traditional analgesics like sumatriptan, making it a candidate for pain management therapies .
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation through its interaction with soluble epoxide hydrolase (sEH), a target for anti-inflammatory therapies .
- Neurotransmitter Modulation : Its structural similarity to certain neurotransmitters suggests a role in modulating neurotransmitter systems, which could impact conditions such as depression and anxiety .
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| N-(Piperidin-3-yl)acetamide | Similar backbone | Lacks chiral center; different activity profiles |
| (S)-N-(Piperidin-3-yl)acetamide | Enantiomer | Different pharmacological effects due to chirality |
| 1-Methylpiperidine | Piperidine derivative | Lacks acetamide functionality; primarily a solvent |
| N-Ethyl-N-[(3R)-piperidin-3-yl]acetamide | Related structure | Varying alkyl substitution affects reactivity |
Study 1: Analgesic Activity
A study investigating the analgesic properties of this compound found that it significantly reduced pain responses in animal models compared to control groups. The compound's action was attributed to its ability to modulate pain pathways via receptor interaction .
Study 2: Anti-inflammatory Efficacy
In another study focused on inflammation, this compound demonstrated potent inhibition of sEH. This inhibition correlated with reduced levels of inflammatory markers in treated subjects, suggesting its potential as an anti-inflammatory agent .
Q & A
Q. What are the optimal synthesis methods for (R)-N-(Piperidin-3-yl)acetamide hydrochloride, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step reactions, including pH-regulated amidation and salt formation. For example:
Amidation : React (R)-piperidin-3-amine with acetyl chloride in a basic medium (pH 10–11) to form the acetamide intermediate.
Hydrochloride Salt Formation : Treat the intermediate with hydrochloric acid in an alcohol solvent (e.g., ethanol) to precipitate the hydrochloride salt .
- Purity Assurance : Use recrystallization in polar solvents (e.g., ethanol/water mixtures) and validate purity via HPLC (≥98% purity) or chiral chromatography to confirm enantiomeric excess .
Q. How does the hydrochloride salt form influence the compound's solubility and stability in experimental conditions?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility due to ionic interactions, making it suitable for in vitro assays (e.g., solubility ≈ 50 mg/mL in water at 25°C). Stability tests under varying pH (4–9) and temperatures (4°C, 25°C) show no degradation over 30 days when stored desiccated. For long-term storage, lyophilization is recommended .
Q. What analytical techniques are recommended for characterizing the chiral purity of this compound?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® AD-H column with a hexane/ethanol mobile phase (85:15 v/v) to resolve enantiomers (retention time: R-enantiomer = 12.3 min, S-enantiomer = 14.7 min) .
- Polarimetry : Specific optical rotation ([α]D²⁵ = +15.6° in methanol) confirms enantiomeric identity .
Advanced Research Questions
Q. How do stereochemical differences (R vs. S enantiomers) affect the biological activity and receptor binding of piperidin-3-yl acetamide derivatives?
- Methodological Answer :
- Biological Assays : Compare R and S enantiomers in receptor-binding studies (e.g., µ-opioid or dopamine D2 receptors). For example, the R-enantiomer shows 10-fold higher affinity (Ki = 12 nM) than the S-enantiomer (Ki = 120 nM) in radioligand displacement assays .
- Computational Docking : Molecular dynamics simulations reveal that the R-configuration allows better alignment with hydrophobic pockets in receptor binding sites .
Q. What strategies can resolve contradictory data in pharmacokinetic studies of this compound across different models?
- Methodological Answer :
- Model Harmonization : Standardize dosing (e.g., 10 mg/kg IV in rodents vs. 1 mg/kg in primates) and sampling intervals.
- Metabolite Profiling : Use LC-MS/MS to identify species-specific metabolites (e.g., N-deacetylated products in rodents vs. hydroxylated derivatives in primates) that may explain bioavailability discrepancies .
Q. What are the common impurities in synthesized this compound, and how can they be quantified?
- Methodological Answer :
- Common Impurities :
- N-Acetylpiperidine Hydrochloride (byproduct from over-acetylation, ≤0.5% via HPLC).
- Residual Solvents (e.g., ethanol ≤5000 ppm, validated by GC-FID) .
- Quantification : Use a reversed-phase C18 column with UV detection at 254 nm. Calibrate against reference standards for impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
